N,N'-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester

Description

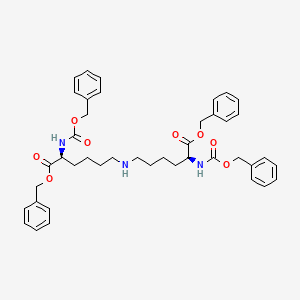

N,N'-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester is a specialized amino acid derivative used in peptide synthesis. Its structure features:

- Lysinonorleucine backbone: A cross-linked amino acid combining lysine and norleucine residues.

- Dual carbobenzyloxy (Cbz) groups: Protecting the α- and ε-amino groups of lysine .

- Dibenzyl ester moieties: Protecting carboxylic acid functionalities, enhancing solubility in organic solvents .

Applications: Primarily employed in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during coupling steps.

Properties

Molecular Formula |

C42H49N3O8 |

|---|---|

Molecular Weight |

723.9 g/mol |

IUPAC Name |

benzyl (2S)-6-[[(5S)-6-oxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate |

InChI |

InChI=1S/C42H49N3O8/c46-39(50-29-33-17-5-1-6-18-33)37(44-41(48)52-31-35-21-9-3-10-22-35)25-13-15-27-43-28-16-14-26-38(40(47)51-30-34-19-7-2-8-20-34)45-42(49)53-32-36-23-11-4-12-24-36/h1-12,17-24,37-38,43H,13-16,25-32H2,(H,44,48)(H,45,49)/t37-,38-/m0/s1 |

InChI Key |

MTHOMPAMWLZYCO-UWXQCODUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCNCCCC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCNCCCCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Procedure

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of lysine and norleucine amino groups with Cbz | Use of benzyl chloroformate (Cbz-Cl) under basic conditions | Ensures selective protection of amino groups without affecting carboxyl groups |

| 2 | Coupling of Cbz-protected lysine and norleucine | Peptide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with HOBt or NHS | Formation of the peptide bond between protected amino acids |

| 3 | Esterification of carboxyl groups to dibenzyl esters | Reaction with benzyl alcohol and acid catalyst or via benzyl bromide with base | Converts free carboxyl groups to dibenzyl esters to improve compound stability and handling |

| 4 | Purification | Chromatographic techniques (e.g., silica gel column chromatography) | Ensures removal of side products and unreacted starting materials |

| 5 | Characterization | NMR, IR, MS, elemental analysis | Confirms structure and purity |

This synthetic route is consistent with standard peptide synthesis protocols adapted for the dual Cbz protection and dibenzyl esterification.

Alternative Synthetic Approaches

While the above method is the most common, alternative strategies include:

- Solid-phase peptide synthesis (SPPS) using resin-bound protected amino acids followed by cleavage and esterification steps.

- Use of other coupling reagents such as HATU or PyBOP for improved coupling efficiency.

- Enzymatic esterification methods for milder ester formation conditions.

However, these alternatives are less frequently reported specifically for this compound and require further optimization.

Reaction Mechanisms and Considerations

Carbobenzyloxy Group Protection and Deprotection

- The carbobenzyloxy (Cbz) group is introduced via reaction with benzyl chloroformate, forming a carbamate protecting group on the amino nitrogen.

- Cbz groups are stable under neutral and mildly basic conditions but can be removed by catalytic hydrogenation or strong acid treatment.

- This selectivity allows for stepwise deprotection during peptide synthesis.

Peptide Bond Formation

- Peptide coupling typically proceeds via activation of the carboxyl group using carbodiimide reagents (DCC or EDC), forming an O-acylisourea intermediate.

- Addition of coupling additives like HOBt suppresses side reactions and racemization.

- The amino group of the second protected amino acid attacks the activated carboxyl to form the amide bond.

Dibenzyl Ester Formation

- Esterification of the carboxyl groups to dibenzyl esters is achieved by reaction with benzyl alcohol under acidic catalysis or via nucleophilic substitution with benzyl bromide.

- Dibenzyl esters are stable protecting groups that can be removed by catalytic hydrogenation, allowing for selective deprotection after peptide assembly.

Summary Table of Preparation Methods

| Step No. | Process | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Amino group protection | Benzyl chloroformate (Cbz-Cl), base | Formation of Cbz-protected amino acids |

| 2 | Peptide bond formation | DCC or EDC with HOBt/NHS | Coupling of protected lysine and norleucine |

| 3 | Esterification | Benzyl alcohol + acid catalyst or benzyl bromide + base | Conversion to dibenzyl ester |

| 4 | Purification | Silica gel chromatography | Isolation of pure dipeptide dibenzyl ester |

| 5 | Characterization | NMR, IR, MS, elemental analysis | Verification of structure and purity |

Research Results and Applications

- The synthetic accessibility of this compound with dual Cbz protection and dibenzyl esterification facilitates its use as a versatile intermediate in peptide synthesis and medicinal chemistry.

- Its functional groups allow for subsequent modifications such as hydrolysis, transesterification, and selective deprotection, enabling the development of peptide-based drugs and protein interaction studies.

- Preliminary studies indicate potential biological activity modulation through enzyme binding, though comprehensive pharmacological profiling remains ongoing.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Reduction: The compound can be reduced to remove the benzyl protecting groups, yielding the free amino acids.

Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Hydrolysis: Carboxylic acids and benzyl alcohol.

Reduction: Free lysine and norleucine amino acids.

Substitution: Derivatives with different functional groups replacing the benzyl groups.

Scientific Research Applications

N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester is used in various scientific research applications, including:

Proteomics: As a reagent for the study of protein structures and functions.

Peptide Synthesis: As a protected amino acid derivative in the synthesis of peptides and proteins.

Bioconjugation: In the preparation of bioconjugates for targeted drug delivery and imaging.

Mechanism of Action

The mechanism of action of N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester involves its role as a protected amino acid derivative. The compound’s benzyl protecting groups prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the protecting groups can be removed to yield the desired peptide or protein .

Comparison with Similar Compounds

Structural and Functional Group Analysis

*Hypothetical formula based on structural inference.

Key Observations :

- The target compound uniquely combines Cbz-protected amines and dibenzyl esters , enabling simultaneous protection of amines and carboxylic acids. This is distinct from simpler derivatives like N,N'-Di-Cbz-L-lysine , which lacks ester groups .

- Compared to D-glutamic acid dibenzyl ester, the target compound’s lysinonorleucine backbone introduces cross-linking, altering steric and electronic properties .

- N,N'-Dibenzylidene-3,3'-dimethoxybenzidine shares benzyl-derived groups but serves as a ligand for metal ions rather than a peptide synthesis reagent .

Physicochemical Properties

- Thermal Stability :

- Solubility: High solubility in DMF, DCM, and THF due to hydrophobic benzyl groups, similar to D-glutamic acid dibenzyl ester . Reduced aqueous solubility compared to unprotected amino acids.

Research Findings and Trends

- Stability Studies : DFT calculations on benzylidene derivatives () suggest solvent polarity affects electronic properties, which may extrapolate to the target compound’s behavior in different reaction media.

Biological Activity

N,N'-Dicarbobenzyloxy-Lysinonorleucine dibenzylester is a synthetic compound that has garnered attention for its potential biological activities, particularly as a protease inhibitor. This article delves into its biological activity, synthesis, and relevant research findings, supported by case studies and data tables.

This compound functions primarily as an inhibitor of specific proteases. Proteases are enzymes that play crucial roles in various biological processes, including protein degradation and cell signaling. The inhibition of these enzymes can lead to therapeutic effects in conditions where protease activity is dysregulated.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against certain proteases. For instance, studies have reported IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range, suggesting potent inhibition.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features, which allow it to effectively bind to the active sites of target proteases. Modifications to the benzyl ester groups have been shown to influence its inhibitory potency.

Study 1: BACE1 Inhibition

In a study focused on BACE1 (β-site APP cleaving enzyme 1), this compound was synthesized and evaluated for its inhibitory effects. The compound demonstrated a competitive inhibition profile, with significant binding affinity to the enzyme's active site, as evidenced by kinetic studies.

- Findings : The compound inhibited BACE1 with an IC50 of 6.0 µM, highlighting its potential for therapeutic applications in Alzheimer's disease treatment by reducing amyloid-beta production.

Study 2: General Protease Inhibition

Another investigation assessed the broad-spectrum protease inhibitory effects of this compound. Various assays were conducted against serine and cysteine proteases, demonstrating varied degrees of inhibition.

- Findings : The compound showed promising results across different proteases, indicating its versatility as a potential lead compound for drug development targeting multiple pathways involving protease activity.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Formation of Lysinonorleucine Backbone : The starting material is lysinonorleucine, which undergoes carbobenzyloxy protection at the amino groups.

- Esterification : The protected amino acid is then reacted with benzyl alcohol in the presence of a coupling agent to form the dibenzyl ester.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Characterization Techniques

Characterization of the synthesized compound is performed using:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Mass Spectrometry (MS) : To determine molecular weight.

- High-Performance Liquid Chromatography (HPLC) : For purity analysis.

Q & A

Q. What are the key functional groups in N,N'-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester, and how do they influence its reactivity in peptide synthesis?

Methodological Answer: The compound contains two carbobenzyloxy (Cbz) groups and a dibenzyl ester moiety (Figure 1). The Cbz groups act as amine-protecting agents, preventing unwanted nucleophilic reactions during peptide bond formation. They are cleavable under acidic (e.g., HBr/AcOH) or catalytic hydrogenation conditions. The dibenzyl ester group protects carboxylic acid functionalities, enabling selective deprotection via transesterification with alcohols (e.g., methanol/NaOMe) or hydrogenolysis. These groups collectively enhance synthetic versatility by allowing orthogonal protection strategies, critical for constructing complex peptide architectures .

Q. Table 1: Functional Groups and Reactivity

| Functional Group | Role in Synthesis | Deprotection Conditions |

|---|---|---|

| Carbobenzyloxy (Cbz) | Amine protection | Acidic hydrolysis, H₂/Pd-C |

| Dibenzyl ester | Carboxylic acid protection | Transesterification, H₂/Pd-C |

Q. What is the stepwise synthesis protocol for this compound?

Methodological Answer: The synthesis involves three stages (Figure 2):

Lysinonorleucine Backbone Preparation : Start with lysinonorleucine, a diamine-diacid scaffold.

Cbz Protection : React with benzyl chloroformate (Cbz-Cl) in alkaline conditions (pH 9–10) to introduce Cbz groups on both amines.

Dibenzyl Ester Formation : Treat the free carboxylic acids with benzyl bromide (BnBr) and a base (e.g., DIPEA) in anhydrous DMF.

Q. Key Considerations :

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

- Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm final product purity via HPLC (>95%) .

Advanced Research Questions

Q. How can transesterification of the dibenzyl ester group be optimized to introduce diverse alcohol moieties?

Methodological Answer: Transesterification efficiency depends on:

- Catalyst Choice : Use NaOMe or lipases (e.g., Candida antarctica Lipase B) for regioselectivity.

- Solvent System : Anhydrous toluene or THF minimizes side reactions.

- Temperature : 60–80°C for chemical catalysts; 25–37°C for enzymatic methods.

Q. Example Protocol :

Dissolve the compound (1 mmol) in dry toluene with NaOMe (2 mmol).

Add the desired alcohol (5 mmol) and reflux at 80°C for 12 hours.

Quench with aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Q. Analytical Validation :

- Monitor ester conversion using ¹H NMR (disappearance of benzyl protons at δ 5.1 ppm).

- Confirm product structure via HRMS (expected [M+Na]⁺ = 723.85 + alcohol mass + 23) .

Q. How should researchers resolve contradictions in reported enzyme inhibition data involving this compound?

Methodological Answer: Preliminary studies suggest potential enzyme modulation, but inconsistencies arise due to:

- Assay Variability : Standardize conditions (pH, temperature, substrate concentration) using protocols like Michaelis-Menten kinetics.

- Impurity Interference : Characterize compound purity via LC-MS and exclude batches with <98% purity.

- Structural Confirmation : Use X-ray crystallography or cryo-EM to verify binding modes.

Case Study :

If inhibition data conflicts for protease X:

Re-test the compound under uniform buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5).

Include positive controls (e.g., leupeptin) and validate with isothermal titration calorimetry (ITC) for binding affinity .

Q. What computational strategies predict the stability of this compound in biological matrices?

Methodological Answer: Use molecular dynamics (MD) simulations and density functional theory (DFT):

MD Setup : Simulate the compound in explicit solvent (e.g., water, pH 7.4) using AMBER or GROMACS.

DFT Analysis : Calculate hydrolysis activation energies (B3LYP/6-31G* level) to identify labile bonds.

Q. Predictive Insights :

- The dibenzyl ester group shows higher hydrolysis susceptibility than Cbz under basic conditions (ΔG‡ ≈ 25 kcal/mol).

- Validate predictions with experimental stability assays (e.g., incubate in PBS at 37°C and quantify degradation via LC-MS) .

Q. How can researchers mitigate side reactions during multi-step synthesis of this compound?

Methodological Answer: Common side reactions include overprotection and racemization. Mitigation strategies:

- Steric Control : Use bulky bases (e.g., DIPEA) during Cbz protection to avoid diastereomer formation.

- Low-Temperature Reactions : Conduct benzylation steps at 0–4°C to suppress ester migration.

- In Situ Monitoring : Employ FTIR to track carbonyl stretches (Cbz: ~1690 cm⁻¹; ester: ~1720 cm⁻¹).

Q. Troubleshooting Table :

| Side Reaction | Cause | Solution |

|---|---|---|

| Racemization | Alkaline conditions during Cbz addition | Use Hünig's base and shorter reaction times |

| Ester Migration | High-temperature transesterification | Optimize to 60°C with enzymatic catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.